molecular formula C18H28N2O2 B5492297 1-(4-tert-butylbenzoyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol

1-(4-tert-butylbenzoyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol

Cat. No. B5492297
M. Wt: 304.4 g/mol
InChI Key: IQXOSVYUAGEGAV-UHFFFAOYSA-N
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Description

The compound “1-(4-tert-butylbenzoyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol” is a complex organic molecule. It contains a pyrrolidinol group, which is a five-membered nitrogen-containing ring with a hydroxyl (-OH) group. It also has a tert-butylbenzoyl group, which consists of a benzene ring substituted with a carbonyl (C=O) group and a tert-butyl group. Additionally, it has a dimethylamino group attached to a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoyl and pyrrolidinol groups would likely contribute to the compound’s polarity, while the tert-butyl group would add bulk and could affect the compound’s conformation .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The hydroxyl group in the pyrrolidinol portion could potentially engage in hydrogen bonding or deprotonation reactions. The carbonyl group in the benzoyl portion might undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on its molecular weight and the types of intermolecular forces it can form .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. Without specific information, it’s generally advisable to avoid inhalation, ingestion, and contact with skin or eyes .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

(4-tert-butylphenyl)-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-17(2,3)15-8-6-14(7-9-15)16(21)20-11-10-18(22,13-20)12-19(4)5/h6-9,22H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXOSVYUAGEGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)(CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylbenzoyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol

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